molecular formula C21H15N5O4 B15078639 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 303059-18-9

2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15078639
CAS No.: 303059-18-9
M. Wt: 401.4 g/mol
InChI Key: NRYNBKOSXGWWIK-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group and an imidazo[4,5-b]phenazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The choice of solvents and purification techniques also plays a significant role in ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve a wide range of organic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets. The nitro group and imidazo[4,5-b]phenazine core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine stands out due to its imidazo[4,5-b]phenazine core, which imparts unique chemical and biological properties. This core structure is less common compared to other

Properties

CAS No.

303059-18-9

Molecular Formula

C21H15N5O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C21H15N5O4/c1-29-19-7-11(18(26(27)28)10-20(19)30-2)21-24-16-8-14-15(9-17(16)25-21)23-13-6-4-3-5-12(13)22-14/h3-10,22H,1-2H3

InChI Key

NRYNBKOSXGWWIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)[N+](=O)[O-])OC

Origin of Product

United States

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